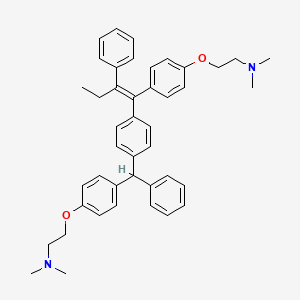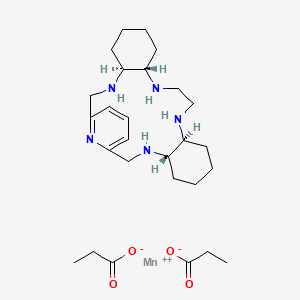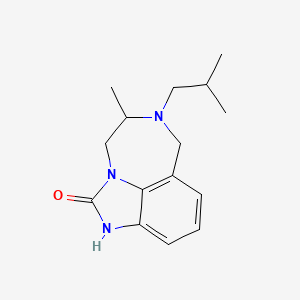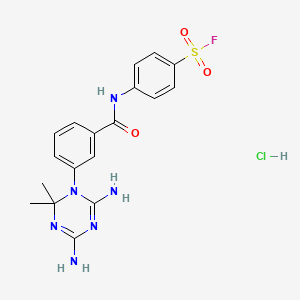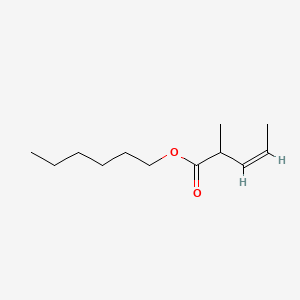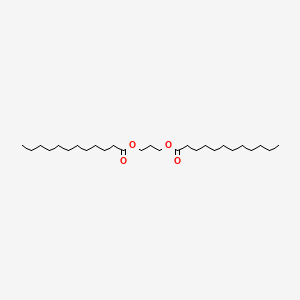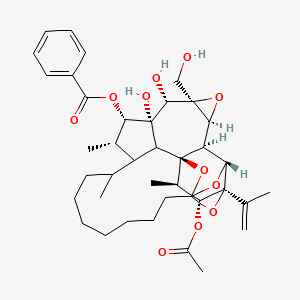
Linimacrins d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Linimacrins d is a compound known for its unique chemical structure and significant biological activities. It is a member of the daphnane diterpenoid orthoesters, which are compounds derived from plants in the Thymelaeaceae family. These compounds are known for their diverse biological activities, including antineoplastic and piscicidal properties .
Méthodes De Préparation
The synthesis of Linimacrins d involves several steps, starting from the extraction of raw materials from plants such as Pimelea species. The synthetic routes typically involve the isolation of the compound through various chromatographic techniques.
Analyse Des Réactions Chimiques
Linimacrins d undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
Linimacrins d has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of daphnane diterpenoid orthoesters.
Biology: It is used to study the biological activities of natural products, including their cytotoxic and antiproliferative effects.
Medicine: this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Linimacrins d involves its interaction with cellular targets, leading to the inhibition of cell proliferation and induction of apoptosis. The compound exerts its effects by modulating various signaling pathways, including those involving p53 protein, which is known for its role in regulating the cell cycle and apoptosis .
Comparaison Avec Des Composés Similaires
Linimacrins d is similar to other daphnane diterpenoid orthoesters such as gnidimacrin, simpleximacrin, and Pimelea factor P3. this compound is unique due to its specific chemical structure and biological activities. Other similar compounds include lamellarins, ningalins, lukianols, polycitones, and storniamides, which also exhibit diverse biological activities .
Propriétés
Numéro CAS |
78518-72-6 |
|---|---|
Formule moléculaire |
C39H52O11 |
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
[(1R,2R,3R,4S,5R,6S,7S,9R,10S,11S,12S,13S,15R)-3-acetyloxy-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C39H52O11/c1-20(2)38-30(45-24(6)41)23(5)39-27-31-35(19-40,47-31)34(43)37(44)28(39)26(22(4)29(37)46-33(42)25-16-12-10-13-17-25)21(3)15-11-8-7-9-14-18-36(49-38,50-39)48-32(27)38/h10,12-13,16-17,21-23,26-32,34,40,43-44H,1,7-9,11,14-15,18-19H2,2-6H3/t21-,22+,23-,26?,27+,28?,29+,30-,31+,32-,34-,35+,36?,37-,38+,39-/m1/s1 |
Clé InChI |
WGKMUCKAYYTSRC-YWZWTVRKSA-N |
SMILES isomérique |
C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@@]7([C@H]([C@H](C1C7[C@@]5(O2)[C@@H]([C@H]([C@@]4(O3)C(=C)C)OC(=O)C)C)C)OC(=O)C8=CC=CC=C8)O)O)CO |
SMILES canonique |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(C(C4(O3)C(=C)C)OC(=O)C)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


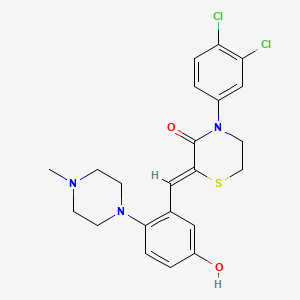
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
![3-[4-(5-chloro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-ol;oxalic acid](/img/structure/B12783170.png)
